molecular formula C3H7LiO B1592754 Lithium isopropoxide CAS No. 2388-10-5

Lithium isopropoxide

Cat. No. B1592754
CAS RN: 2388-10-5
M. Wt: 66.1 g/mol
InChI Key: HAUKUGBTJXWQMF-UHFFFAOYSA-N
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Description

Lithium isopropoxide, also known as Lithium 2-propanolate, is a compound with the molecular formula (CH3)2CHOLi . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis and structure of soluble lithium alkoxides, including lithium isopropoxide, have been studied . Lithium alkoxides were usually regarded as ionic compounds. The properties of the simplest lithium alkoxides correspond to this. They are white crystalline substances, insoluble in nonpolar organic solvents, and resistant to prolonged heating at high temperatures .


Molecular Structure Analysis

The molecular weight of Lithium isopropoxide is 66.03 . The linear formula of Lithium isopropoxide is (CH3)2CHOLi . The structure and properties of lithium alkoxides have remained open until recently .


Chemical Reactions Analysis

The presence of residual lithium compounds may not be favored because they cause side reactions through oxidative decomposition of LiOH and Li2CO3 at high voltage .


Physical And Chemical Properties Analysis

Lithium isopropoxide is a clear red solution . The molecular formula of Lithium isopropoxide is CHLiO and its average mass is 66.028 Da .

Scientific Research Applications

Organic Synthesis

Lithium isopropoxide is a valuable reagent in organic synthesis. It serves as an important raw material and intermediate for creating various organic compounds due to its reactivity and solubility in organic solvents like alcohol, benzene, and tetrahydrofuran .

Pharmaceuticals

In the pharmaceutical industry, Lithium isopropoxide is utilized in the synthesis of drugs. Its properties facilitate the formation of complex molecules that are essential for developing new medications .

Agrochemicals

As an intermediate in agrochemical production, Lithium isopropoxide contributes to the creation of pesticides and fertilizers that enhance crop protection and growth .

Dyestuff

The compound is used in the dye industry, where it plays a role in synthesizing colorants for fabrics and other materials .

Energy Storage

Lithium isopropoxide has been studied for its potential in energy storage applications. It has been used to create solid lithium electrolytes when added to metal-organic frameworks with open metal sites, which could be beneficial for batteries .

Photovoltaics

Research has explored the use of Lithium isopropoxide in improving the photovoltaic performance of solar cells through Li-doping processes that affect nanoparticle interconnection and sintering .

Nanotechnology

The introduction of Lithium ions via Lithium isopropoxide into materials like TiO2 films has shown to influence structural, optical, and electrical properties, which is significant for advancements in nanotechnology .

Mechanism of Action

Target of Action

Lithium isopropoxide, also known as lithium 2-propanolate, is primarily used as a chemical intermediate and for research purposes Lithium compounds, in general, are known to interact with several enzymes that have magnesium as a co-factor .

Mode of Action

Lithium compounds are known to inhibit enzymes that have magnesium as a co-factor . For instance, lithium can inhibit glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes .

Biochemical Pathways

Lithium compounds, including lithium isopropoxide, may affect several biochemical pathways. For instance, lithium is known to influence the dopamine and glutamate pathways, which play a significant role in neurotransmission . Lithium can decrease presynaptic dopamine activity and inactivate postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Furthermore, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .

Pharmacokinetics

Lithium compounds are generally known to have a narrow therapeutic index, making their pharmacokinetics critical for their therapeutic efficacy .

Result of Action

Lithium compounds are known to have neuroprotective effects . They can reduce cellular damage and enhance resilience in various neurological disorders . Lithium’s neuroprotective properties are thought to be due to its effects on excitotoxic neurotransmission pathways .

Action Environment

The action, efficacy, and stability of lithium isopropoxide can be influenced by various environmental factors. For instance, lithium isopropoxide is classified as a self-heating and skin corrosive substance . Therefore, it needs to be stored in a well-ventilated place and kept cool . It is also important to prevent the product from entering drains .

Safety and Hazards

Lithium isopropoxide is highly flammable and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause drowsiness or dizziness, and is suspected of damaging fertility. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Lithium isopropoxide has potential applications in the development of lithium-ion batteries . Its use in the formation of amorphous lithium lanthanum titanium oxide (LLTO), a promising inorganic solid electrolyte for all-solid-state lithium-ion batteries, has been reported . The uptake of LiOiPr in Mg2(dobdc) followed by soaking in a typical electrolyte solution leads to the new solid lithium electrolyte .

properties

IUPAC Name

lithium;propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUKUGBTJXWQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635471
Record name Lithium propan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2388-10-5
Record name Lithium propan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium isopropoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium isopropoxide
Reactant of Route 2
Lithium isopropoxide
Reactant of Route 3
Lithium isopropoxide
Reactant of Route 4
Lithium isopropoxide
Reactant of Route 5
Lithium isopropoxide
Reactant of Route 6
Lithium isopropoxide

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